molecular formula C31H51N2O4+ B12326534 Decyl 2-[3-(2-decoxy-2-oxoethyl)benzimidazol-3-ium-1-yl]acetate

Decyl 2-[3-(2-decoxy-2-oxoethyl)benzimidazol-3-ium-1-yl]acetate

Cat. No.: B12326534
M. Wt: 515.7 g/mol
InChI Key: QBZQQVQAMCLGSS-UHFFFAOYSA-N
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Description

Decyl 2-[3-(2-decoxy-2-oxoethyl)benzimidazol-3-ium-1-yl]acetate is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl 2-[3-(2-decoxy-2-oxoethyl)benzimidazol-3-ium-1-yl]acetate typically involves the reaction of benzimidazole derivatives with decyl bromide and 2-decoxy-2-oxoethyl acetate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Decyl 2-[3-(2-decoxy-2-oxoethyl)benzimidazol-3-ium-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzimidazole derivatives.

Scientific Research Applications

Decyl 2-[3-(2-decoxy-2-oxoethyl)benzimidazol-3-ium-1-yl]acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Decyl 2-[3-(2-decoxy-2-oxoethyl)benzimidazol-3-ium-1-yl]acetate involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Decyl 2-[3-(2-decoxy-2-oxoethyl)-2,4,6-trioxo-1,3-diazinan-1-yl]acetate
  • Decyl 2-[4-(2-Decoxy-2-Oxoethyl)-1,4-Dimethylpiperazine-1,4-Diium-1-Yl]Acetate Dibromide

Uniqueness

Decyl 2-[3-(2-decoxy-2-oxoethyl)benzimidazol-3-ium-1-yl]acetate is unique due to its specific chemical structure, which imparts distinct biological and chemical properties

Properties

Molecular Formula

C31H51N2O4+

Molecular Weight

515.7 g/mol

IUPAC Name

decyl 2-[3-(2-decoxy-2-oxoethyl)benzimidazol-3-ium-1-yl]acetate

InChI

InChI=1S/C31H51N2O4/c1-3-5-7-9-11-13-15-19-23-36-30(34)25-32-27-33(29-22-18-17-21-28(29)32)26-31(35)37-24-20-16-14-12-10-8-6-4-2/h17-18,21-22,27H,3-16,19-20,23-26H2,1-2H3/q+1

InChI Key

QBZQQVQAMCLGSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)CN1C=[N+](C2=CC=CC=C21)CC(=O)OCCCCCCCCCC

Origin of Product

United States

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